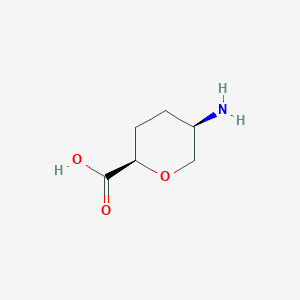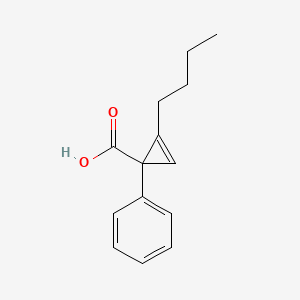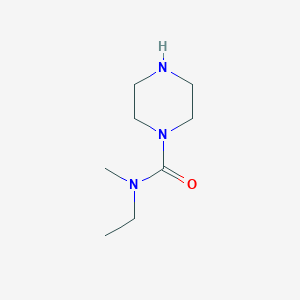
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diphenyl-1H-imidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4,5-diphenyl-1H-imidazole and 2,4,6-trinitrophenol. 4,5-Diphenyl-1H-imidazole is a heterocyclic compound with a molecular formula of C15H12N2, known for its applications in various fields such as pharmaceuticals and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1H-imidazole typically involves the cyclization of benzil with ammonium acetate in the presence of acetic acid . The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of 4,5-diphenyl-1H-imidazole follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield . The production of 2,4,6-trinitrophenol is carried out in specialized facilities designed to handle the highly exothermic nitration reaction safely .
化学反应分析
Types of Reactions
4,5-Diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: It can be reduced to form aminophenols.
Nitration: Further nitration can lead to the formation of more highly nitrated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic conditions.
Major Products Formed
4,5-Diphenyl-1H-imidazole: Major products include N-oxides, dihydroimidazoles, and substituted imidazoles.
2,4,6-Trinitrophenol: Major products include aminophenols and higher nitrated phenols.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
2,4,6-Trinitrophenol is primarily used in:
作用机制
The mechanism of action of 4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets, including enzymes and receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions . The molecular pathways involved include signal transduction pathways and metabolic pathways .
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups, which can interact with cellular components, leading to oxidative stress and cellular damage . It can also disrupt cellular membranes and interfere with normal cellular functions .
相似化合物的比较
Similar Compounds
4,5-Diphenyl-1H-imidazole: Similar compounds include 2,4,5-triphenylimidazole and 4,5-diphenylimidazol-1,2,3-triazole.
2,4,6-Trinitrophenol: Similar compounds include 2,4-dinitrophenol and 2,6-dinitrophenol.
Uniqueness
4,5-Diphenyl-1H-imidazole is unique due to its structural features, which allow for diverse chemical modifications and applications . Its ability to form stable complexes with metals makes it valuable in coordination chemistry .
2,4,6-Trinitrophenol is unique for its high explosive properties and its ability to undergo multiple nitration reactions . Its stability and reactivity make it a valuable compound in explosive formulations .
属性
CAS 编号 |
676265-81-9 |
|---|---|
分子式 |
C21H15N5O7 |
分子量 |
449.4 g/mol |
IUPAC 名称 |
4,5-diphenyl-1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H12N2.C6H3N3O7/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H,(H,16,17);1-2,10H |
InChI 键 |
XQDDQDQWQCWKGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)



![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)




![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
